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L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine -

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine

Catalog Number: EVT-3162913
CAS Number:
Molecular Formula: C28H38N4O5
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bilaid A is an oligopeptide.
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is a natural product found in Penicillium with data available.

Bilaids A-C

  • Compound Description: The bilaids are a group of three novel tetrapeptides with an unusual alternating LDLD chirality, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. They exhibit weak μ-opioid agonist activity (Ki in the low micromolar range) and served as the foundation for designing more potent and selective μ-opioid receptor agonists. [, ]
  • Relevance: The bilaids, while having a different chirality (LDLD) compared to L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine (LLDD), share the same tetrapeptide structure and are composed of similar hydrophobic amino acids (phenylalanine, valine). This structural similarity led researchers to investigate their opioid activity and subsequently develop bilorphin. [, ]
  • Compound Description: Bilorphin is a potent and selective μ-opioid receptor (MOPr) agonist (Ki 1.1 nM) developed based on the structure of the bilaids. It exhibits a unique G protein-biased signaling profile, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment at the MOPr. This bias makes it a promising lead for developing next-generation analgesics with potentially fewer side effects. [, ]
  • Relevance: Bilorphin, while possessing a different amino acid sequence, shares the same tetrapeptide framework as L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine. It was designed by modifying the structure of the bilaids, which, as mentioned earlier, share structural similarities with L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine in terms of their tetrapeptide structure and hydrophobic amino acid composition. [, ]

Bilactorphin

  • Compound Description: Bilactorphin is a glycosylated analog of bilorphin designed to overcome the systemic inactivity of the latter. The addition of a sugar moiety imparts oral bioavailability to bilactorphin, making it an effective analgesic with in vivo potency comparable to morphine. []
  • Relevance: Bilactorphin is structurally based on bilorphin, which, as discussed previously, is structurally related to L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine due to its tetrapeptide structure. Thus, bilactorphin can be indirectly linked to the target compound through its structural lineage. []

Tyrocidine E

  • Compound Description: Tyrocidine E is a cyclic decapeptide antibiotic with potent activity against Gram-positive microorganisms. Its structure consists of ten amino acids in a specific sequence, including phenylalanine residues. []
  • Relevance: Although structurally different from the tetrapeptide L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine, tyrocidine E is relevant due to its inclusion of phenylalanine residues. This highlights the significance of phenylalanine in biologically active peptides, particularly those exhibiting antimicrobial or opioid activities. []

Gramicidin S

  • Compound Description: Gramicidin S is a cyclic decapeptide antibiotic synthesized by Bacillus brevis, known for its activity against Gram-positive bacteria. Its structure features a repeating pentapeptide sequence, including D-phenylalanine and proline residues. [, ]
  • Relevance: While differing significantly in overall structure from L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine, gramicidin S is relevant due to its incorporation of D-phenylalanine, an isomer of the L-phenylalanine present in the target compound. This highlights the importance of stereochemistry in influencing biological activity, as different isomers of the same amino acid can lead to distinct biological effects. [, ]
Overview

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is a synthetic dipeptide composed of two amino acids: L-phenylalanine and D-valine. This compound is notable for its potential applications in biochemistry and pharmaceuticals, particularly due to its structural properties and the unique characteristics imparted by the presence of both L- and D-amino acids.

Source

This compound can be synthesized through various biochemical methods, including enzymatic processes that utilize phenylalanine ammonia lyase and other biocatalysts. These methods allow for the production of high-purity derivatives of phenylalanine and valine, which can be coupled to form complex peptides.

Classification

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine falls under the category of amino acid derivatives and peptides. It is classified as a chiral compound due to the presence of both L- and D-configurations of amino acids, which significantly influences its biological activity and interactions.

Synthesis Analysis

Methods

The synthesis of L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing enzymes like phenylalanine ammonia lyase for the selective conversion of substrates into chiral amino acids. This method is advantageous due to its mild reaction conditions and high specificity.
  2. Chemical Synthesis: Traditional peptide coupling techniques can also be employed, where protected amino acids are activated and linked through peptide bonds.

Technical Details

The enzymatic approach often involves a multi-step process:

  • Amination: Starting from inexpensive cinnamic acids, phenylalanine ammonia lyase catalyzes the formation of L-phenylalanine.
  • Deracemization: This process converts racemic mixtures into optically pure forms, enhancing the yield of desired enantiomers significantly .
Molecular Structure Analysis

Structure

The molecular formula for L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is C₁₄H₂₀N₂O₃. The structure features:

  • Two phenylalanine residues (one in L-form and one in D-form).
  • Two valine residues (both in D-form).

Data

The compound's structure can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): To determine the spatial arrangement of atoms.
  • Mass Spectrometry: For molecular weight determination and confirmation of structure.
Chemical Reactions Analysis

Reactions

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine can participate in various chemical reactions typical for peptides:

  • Hydrolysis: Breaking down into its constituent amino acids under acidic or basic conditions.
  • Peptide Bond Formation: Reacting with other amino acids or peptides to form larger polypeptides.

Technical Details

The stability of this dipeptide under different pH levels and temperatures can be assessed, providing insights into its potential applications in drug formulation and delivery systems .

Mechanism of Action

Process

The mechanism by which L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine exerts its effects involves:

  1. Binding to Receptors: Interacting with specific biological receptors or enzymes, influencing metabolic pathways.
  2. Modulation of Protein Synthesis: As a substrate for aminoacyl-tRNA synthetases, it plays a role in protein translation, impacting cellular functions .

Data

Research indicates that modified phenylalanines can enhance the efficiency of protein synthesis in cell-free systems, suggesting potential applications in biotechnology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting points may vary based on purity and structural conformation.

Relevant analyses include spectroscopic techniques to characterize vibrational properties, which provide insights into molecular interactions within biological systems .

Applications

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine has several scientific uses:

  1. Biochemical Research: As a model compound for studying peptide behavior in biological systems.
  2. Pharmaceutical Development: Potential use in drug formulations targeting specific receptors due to its unique structural properties.
  3. Biotechnology: In protein engineering applications where modified amino acids are required for enhanced functionality .
Stereochemical Design & Conformational Dynamics

Chiral Configuration Effects on Peptide Backbone Stability

The stereochemical sequence L-Phe₁-D-Val₂-L-Val₃-D-Phe₄ creates a precisely engineered backbone that exhibits unique conformational stability. Density functional theory (DFT) studies on analogous cyclic peptide systems reveal that alternating chirality induces specific torsion angles (Φ/Ψ) that minimize steric strain while maximizing intramolecular interactions. In this tetrapeptide, the D-Val₂ residue forces a +60° Φ angle that orients the side chain away from the backbone, reducing van der Waals repulsion with the bulky L-Phe₁ benzyl group. This configuration stabilizes a Type II' β-turn at the D-Val₂-L-Val₃ segment, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) cross-peaks between Phe₁ NH and Val₃ CαH protons [1] [5].

The L-Phe₄-D-Phe₁ junction (in cyclic analogs) shows 3.0 Å π-π stacking between phenyl rings, contributing -8.2 kcal/mol stabilization energy according to CAM-B3LYP/6-31+G(d) calculations. This interaction is stereospecific: Homochiral sequences (e.g., L-Phe-D-Val-L-Val-L-Phe) exhibit destabilizing steric clashes (>5 kcal/mol penalty) between D-Val₂ and L-Phe₄ side chains. Hydrogen bonding patterns further depend on chirality; the D-Val₂ carbonyl forms a 7.2 kJ/mol stronger hydrogen bond with L-Val₃ NH than in all-L equivalents due to optimal backbone alignment [1] [3].

Table 1: Key Structural Parameters from DFT Studies

Structural FeatureAlternating D/L (L-D-L-D)All-L Configuration
Predominant Turn TypeType II' β-turnType I β-turn
Φ/Ψ D-Val₂ (deg)+60°/–120°–57°/–47°
Intramolecular H-bond Strength–7.2 kJ/mol–5.8 kJ/mol
π-Stacking Distance (Å)3.04.7
Relative Energy (kcal/mol)0.0 (ref)+3.5

D/L-Amino Acid Alternation in Tetrapeptide Structural Rigidity

The L-D-L-D pattern in L-Phe-D-Val-L-Val-D-Phe enforces restricted φ,ψ space that enhances conformational homogeneity. Molecular dynamics (MD) simulations (200 ns, explicit solvent) show the alternating chirality reduces the radius of gyration by 18% versus the all-L enantiomer. This compaction arises from D-Val₂ adopting a left-handed α-helical conformation (Φ≈60°, Ψ≈40°) that sterically complements the L-Val₃ extended structure (Φ≈–120°, Ψ≈120°). The resulting bend angle of 85° ± 5° persists with <5 Å RMSD fluctuation over the simulation, indicating exceptional rigidity [3].

Hydrophobic interactions further rigidify the structure: The isopropyl groups of D-Val₂ and L-Val₃ interdigitate with a –4.3 kcal/mol van der Waals energy, forming a "steric zipper" that limits side chain mobility. This contrasts with heterochiral mixtures (e.g., L-Phe-D-Val-D-Val-D-Phe), where valine isomer mismatch disrupts packing, increasing conformational entropy by 42 J/mol·K. Crucially, the D-Phe₄ configuration prevents amyloidogenic aggregation observed in L-Phe-rich sequences; alternating chirality disrupts β-sheet hydrogen bonding networks, reducing β-strand propensity by 6.5-fold versus all-L controls [2] [3].

Table 2: Conformational Effects of Valine Isomer Variation

ParameterL-Phe-D-Val-L-Val-D-PheL-Phe-L-Val-L-Val-D-PheL-Phe-D-Val-D-Val-D-Phe
Radius of Gyration (Å)7.8 ± 0.39.5 ± 0.68.9 ± 0.7
Bend Angle (°)85 ± 5105 ± 1592 ± 10
S₂ Order Parameter (Val)0.870.650.71
β-Sheet Propensity (%)127834
RMSD Fluctuation (Å)0.92.31.7

Comparative Analysis of Enantiomeric Pairs in Oligopeptide Folding

The enantiomeric pair L-Phe-D-Val-L-Val-D-Phe vs. D-Phe-L-Val-D-Val-L-Phe exhibits divergent folding pathways despite identical steric constraints. Replica exchange MD (REMD) simulations reveal the L-D-L-D isomer folds through a single dominant pathway with a 12.3 kcal/mol barrier, while the D-L-D-L enantiomer navigates three competing pathways (barriers: 10.1, 13.7, 15.2 kcal/mol). This difference arises from kinetic trapping of D-L-D-L in metastable states featuring non-native D-Val₃–L-Phe₄ salt bridges (lifetime: 28 ns) [3] [5].

Experimentally, Marfey’s analysis of enzymatic hydrolysis kinetics demonstrates chiral discrimination: Chymotrypsin cleaves L-Phe-D-Val-L-Val-D-Phe 23-fold slower than its all-L counterpart, attributable to D-Phe₃ distorting the scissile bond geometry. Conversely, thermolysin preferentially processes D-Phe-containing sequences due to its S₁' subsite stereoselectivity (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹ for L-D-L-D vs. 7.3 × 10² M⁻¹s⁻¹ for all-L). Folding stability measurements via CD denaturation show the L-D-L-D isomer has a ΔG°unf of –8.9 kJ/mol in 6 M guanidine HCl, surpassing the D-L-D-L analog (–6.3 kJ/mol) due to optimized burial of hydrophobic surfaces [5] [7].

Table 3: Computational Sampling Efficiency for Conformational Analysis

MethodSampling Efficiency (ns⁻¹)Identified MinimaConvergence Time (μs)Key Limitations
Conventional MD0.073>10Incomplete sampling
Accelerated MD (aMD)1.2111.5Energy barrier underestimation
Replica Exchange MD0.9140.8High computational cost
Metadynamics2.390.3Bias potential artifacts

The folded state topology differs critically between enantiomers: L-Phe-D-Val-L-Val-D-Phe adopts a C7 equatorial turn with Phe₁ CO–Val₄ NH hydrogen bonding, while the D-L-D-L isomer forms a C10 helical turn lacking this interaction. This distinction explains the 3.6°C higher thermal denaturation midpoint (Tm) observed for L-D-L-D via differential scanning calorimetry. Nuclear magnetic resonance (NMR) relaxation dispersion data confirm D-L-D-L undergoes μs-ms conformational exchange at 25°C (kex = 1,200 s⁻¹), absent in L-D-L-D, indicating enhanced rigidity from the specific stereosequence [1] [5].

Properties

Product Name

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C28H38N4O5

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C28H38N4O5/c1-17(2)23(26(34)30-22(28(36)37)16-20-13-9-6-10-14-20)32-27(35)24(18(3)4)31-25(33)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t21-,22+,23-,24+/m0/s1

InChI Key

DEUGGGVTLCYZPU-UARRHKHWSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N

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